N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring and an acetamide side chain. The molecule’s key structural motifs include:
- Pyridinone ring: A 2-oxo-1,2-dihydropyridine moiety, which contributes to hydrogen-bonding interactions in biological systems.
- Substituents: A 3-chloro-4-methoxyphenyl group on the acetamide side chain and a 4-fluorophenyl group on the oxadiazole ring. These substituents modulate electronic properties and steric bulk.
This compound is hypothesized to exhibit biological activity due to its structural similarity to kinase inhibitors and other therapeutic agents targeting inflammatory or oncogenic pathways .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN4O4/c1-31-18-9-8-15(11-17(18)23)25-19(29)12-28-10-2-3-16(22(28)30)21-26-20(27-32-21)13-4-6-14(24)7-5-13/h2-11H,12H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTRNUOYRKIXIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of functional groups including a chloro-methoxyphenyl moiety, an oxadiazole ring, and a pyridine derivative. This structural diversity is believed to contribute to its multifaceted biological activities.
Biological Activity Overview
The compound exhibits several biological activities:
-
Anticancer Activity :
- Recent studies have shown that derivatives containing the 1,2,4-oxadiazole ring can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC). This inhibition leads to apoptosis in cancer cells. For instance, compounds similar to this oxadiazole derivative have demonstrated IC50 values in the micromolar range against breast cancer cell lines (MCF-7) .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition :
- Molecular Docking Studies :
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
| Study | Compound | Target | IC50 Value | Outcome |
|---|---|---|---|---|
| 1 | Oxadiazole Derivative A | MCF-7 Cells | 0.65 µM | Induced apoptosis via HDAC inhibition |
| 2 | Oxadiazole Derivative B | HeLa Cells | 2.41 µM | Significant cytotoxicity observed |
| 3 | Oxadiazole Derivative C | Bacterial Strain X | 24.1 ppm | Effective antimicrobial activity |
Structure-Activity Relationships (SAR)
Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects :
- The presence of electron-withdrawing groups (like fluorine) enhances the anticancer activity by increasing the compound's lipophilicity and binding affinity to target proteins.
- Ring Modifications :
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 377.8 g/mol. Its structure includes:
- Chlorine and Fluorine Substituents : These halogens often enhance the lipophilicity and bioactivity of compounds.
- Oxadiazole and Pyridine Moieties : Known for their roles in drug design, these heterocycles can exhibit significant biological activities.
Anticancer Activity
Research indicates that compounds with similar structural features have shown promise in anticancer therapies. For instance, derivatives containing oxadiazole rings have been reported to inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. A study demonstrated that oxadiazole derivatives exhibit cytotoxic effects on various cancer cell lines, suggesting that N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide could be explored further for its anticancer potential .
Antimicrobial Properties
The presence of aromatic rings and heterocycles often correlates with antimicrobial activity. Preliminary studies on structurally related compounds have shown effectiveness against bacterial and fungal strains. The compound's ability to disrupt microbial cell membranes or inhibit critical enzymatic functions could be a vital area for exploration .
Neurological Disorders
Compounds with similar frameworks have been investigated for their neuroprotective effects. The potential modulation of neurotransmitter systems or neuroinflammatory pathways could make this compound a candidate for treating neurological disorders such as Alzheimer's disease or Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound:
- Anticancer Study : A derivative demonstrated significant cytotoxicity against breast cancer cells with an IC50 value indicating potent activity .
- Antimicrobial Evaluation : Another related compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Research indicated that similar compounds could reduce oxidative stress markers in neuronal cell cultures .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Feature | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Core Heterocycle | Pyridinone-oxadiazole | Pyridinone-oxadiazole | Pyrimidoindole | Triazole |
| Halogen | 4-Fluorophenyl | 4-Chlorophenyl | 4-Chlorophenyl | 4-Chloro (side chain) |
| Solubility Modifiers | Methoxy group | Methyl groups | Sulfanyl bridge | Pyridyl group |
| Metabolic Stability | Moderate (oxadiazole) | High (methyl groups) | Low (sulfanyl) | Moderate (triazole) |
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-chloro-4-methoxyphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Condensation of 4-fluorobenzonitrile with hydroxylamine to form the 1,2,4-oxadiazole ring via cyclization under acidic conditions (e.g., HCl/EtOH, reflux) .
- Step 2: Coupling the oxadiazole intermediate with a substituted pyridone derivative using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2-oxopyridinyl moiety .
- Step 3: Acetamide formation via nucleophilic substitution between the pyridone intermediate and 3-chloro-4-methoxyphenylamine in the presence of a coupling agent like EDC/HOBt .
Yield Optimization: - Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates promptly .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., methoxy, chloro, fluorophenyl groups) .
- Mass Spectrometry (HRMS): Validate molecular formula (e.g., C23H17ClFN4O4) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects of the oxadiazole and pyridone moieties .
- UV-Vis and Fluorescence Spectroscopy: Determine π-π* transitions and Stokes shifts for photophysical profiling (e.g., λmax at 280–320 nm) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and bioactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals. A narrow HOMO-LUMO gap (<4 eV) suggests high electrophilicity, favoring interactions with biological targets .
- Molecular Electrostatic Potential (MESP): Identify nucleophilic/electrophilic regions; e.g., the oxadiazole ring may act as a hydrogen-bond acceptor .
- Molecular Docking: Simulate binding to enzymes (e.g., kinases) using AutoDock Vina. The fluorophenyl group may enhance hydrophobic interactions in active sites .
Q. What experimental approaches are suitable for resolving contradictions in bioactivity data (e.g., inconsistent IC50 values)?
Methodological Answer:
- Dose-Response Replication: Perform triplicate assays under standardized conditions (e.g., 72-hour cell viability assays with ATP-based readouts) .
- Control for Solubility: Use DMSO concentrations ≤0.1% and confirm compound stability via LC-MS over 24 hours .
- Orthogonal Assays: Validate enzyme inhibition (e.g., fluorescence polarization) alongside cellular assays to distinguish target-specific vs. off-target effects .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications:
- Replace the 4-fluorophenyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability .
- Substitute the methoxy group with ethoxy to assess steric effects on target binding .
- Pharmacokinetic Profiling:
Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?
Methodological Answer:
- Matrix Interference: Use protein precipitation (acetonitrile) followed by SPE cleanup to isolate the compound from plasma proteins .
- LC-MS/MS Quantification:
- Column: C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient elution).
- Detection: MRM transitions (e.g., m/z 487 → 238 for quantification) with deuterated internal standards .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles .
- Waste Disposal: Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal in halogenated waste containers .
Q. How can researchers validate the mechanism of action (MOA) of this compound in disease models?
Methodological Answer:
- Gene Knockdown: Use siRNA or CRISPR to silence putative targets (e.g., kinases) and confirm loss of compound efficacy .
- Biochemical Assays: Measure downstream biomarkers (e.g., phosphorylated proteins via Western blot) after treatment .
- In Vivo Models: Administer the compound in xenograft mice and correlate tumor regression with target engagement (e.g., PET imaging of kinase inhibition) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
